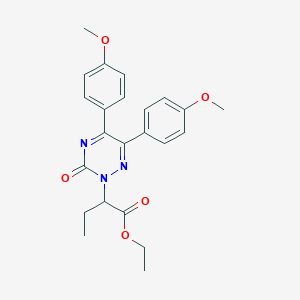
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate is a chemical compound that has been widely used in scientific research. This compound is also known as EMATE and has been used in various biochemical and physiological studies due to its unique properties.
作用機序
The mechanism of action of EMATE involves the inhibition of certain enzymes, which is why it has been used in the study of enzyme inhibition. EMATE has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, EMATE has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMATE has several biochemical and physiological effects, which make it an important compound in scientific research. EMATE has been found to be an effective inhibitor of certain enzymes, which can have significant implications in the development of new drugs. Additionally, EMATE has been shown to have anti-cancer properties, which can be used in the development of new anti-cancer drugs.
実験室実験の利点と制限
One of the advantages of using EMATE in lab experiments is that it is a relatively simple compound to synthesize. Additionally, EMATE has been found to be an effective inhibitor of certain enzymes, which can be used in the development of new drugs. However, one of the limitations of using EMATE in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for EMATE research. One of the most significant areas of research is in the development of new anti-cancer drugs. EMATE has been shown to have anti-cancer properties, and further research can lead to the development of new drugs that are more effective in treating cancer. Additionally, EMATE can be used in the study of enzyme inhibition, which can have significant implications in the development of new drugs for various diseases.
Conclusion:
In conclusion, EMATE is a chemical compound that has been widely used in scientific research. EMATE has several unique properties, including anti-cancer properties and the ability to inhibit certain enzymes. While there are some limitations to using EMATE in lab experiments, it remains an important compound in scientific research. Further research in the future can lead to the development of new drugs that can have significant implications in the treatment of various diseases.
合成法
The synthesis of EMATE involves the reaction of ethyl acetoacetate, 4-methoxybenzaldehyde, and hydrazine hydrate. This reaction results in the formation of EMATE, which is a white crystalline solid. The synthesis of EMATE is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
EMATE has been used in several scientific research studies due to its unique properties. One of the most significant applications of EMATE is in the field of cancer research. EMATE has been shown to have anti-cancer properties and has been used in the development of various anti-cancer drugs. Additionally, EMATE has been used in the study of enzyme inhibition and has been found to be an effective inhibitor of certain enzymes.
特性
CAS番号 |
108734-83-4 |
|---|---|
分子式 |
C23H25N3O5 |
分子量 |
423.5 g/mol |
IUPAC名 |
ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]butanoate |
InChI |
InChI=1S/C23H25N3O5/c1-5-19(22(27)31-6-2)26-23(28)24-20(15-7-11-17(29-3)12-8-15)21(25-26)16-9-13-18(30-4)14-10-16/h7-14,19H,5-6H2,1-4H3 |
InChIキー |
FGZCPFGUIQVTMU-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
正規SMILES |
CCC(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
同義語 |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-alpha-ethyl -3-oxo-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



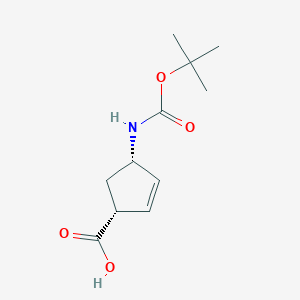
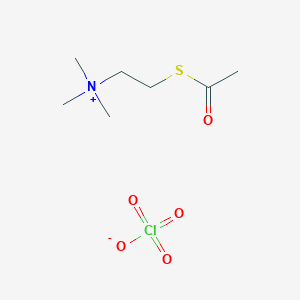



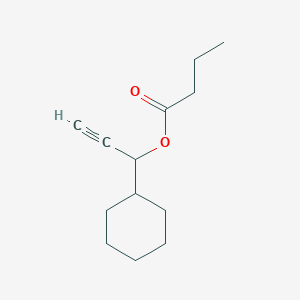





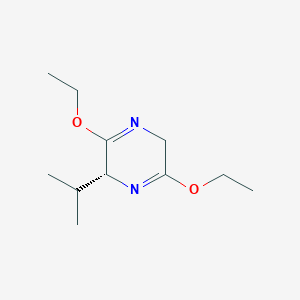
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
